2-Chloro-3-fluorobenzenesulfonamide
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Overview
Description
2-Chloro-3-fluorobenzenesulfonamide is an organic compound with the molecular formula C6H5ClFNO2S It is a derivative of benzenesulfonamide, where the benzene ring is substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-fluorobenzenesulfonamide typically involves the following steps:
Nitration: Starting from o-methylphenol, nitration is carried out to selectively generate 2-methyl-6-nitrophenol.
Hydroxyl Chlorination: The intermediate 2-methyl-6-nitrophenol undergoes hydroxyl chlorination to form 2-chloro-3-nitrotoluene.
Fluorination: The 2-chloro-3-nitrotoluene is then subjected to a fluorination reaction to produce 2-fluoro-3-nitrotoluene.
Oxidation: Finally, the methyl group is oxidized under the action of an oxidant to yield 2-fluoro-3-nitrobenzoic acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration, chlorination, and fluorination processes, utilizing robust reaction conditions and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-fluorobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve polar aprotic solvents and elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted benzenesulfonamides can be formed.
Oxidation Products: Oxidation can lead to the formation of sulfonic acids or other oxidized derivatives.
Scientific Research Applications
2-Chloro-3-fluorobenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting bacterial infections and inflammatory diseases.
Material Science: The compound is utilized in the development of advanced materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 2-Chloro-3-fluorobenzenesulfonamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by competitive inhibition. This mechanism is similar to that of other sulfonamide drugs, which act as competitive antagonists of p-aminobenzoic acid in the synthesis of folic acid .
Comparison with Similar Compounds
Similar Compounds
N-Fluorobenzenesulfonimide: A related compound used for direct fluorination and amination of aromatic C-H bonds.
3-Chloro-4-fluorobenzenesulfonamide: Another derivative with similar structural features but different substitution patterns.
Uniqueness
2-Chloro-3-fluorobenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring precise control over chemical reactivity and biological activity.
Properties
IUPAC Name |
2-chloro-3-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFNO2S/c7-6-4(8)2-1-3-5(6)12(9,10)11/h1-3H,(H2,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXFIGJVJLSXHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)S(=O)(=O)N)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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